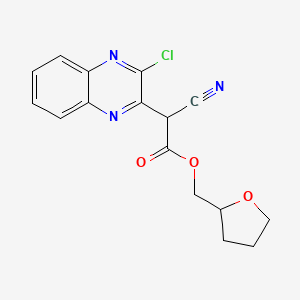
Tetrahydrofuran-2-ylmethyl (3-chloroquinoxalin-2-yl)(cyano)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(oxolan-2-yl)methyl 2-(3-chloroquinoxalin-2-yl)-2-cyanoacetate is a synthetic organic compound that features a complex structure with multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (oxolan-2-yl)methyl 2-(3-chloroquinoxalin-2-yl)-2-cyanoacetate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the oxolan-2-ylmethyl group: This can be achieved through the reaction of oxirane with a suitable nucleophile under acidic or basic conditions.
Synthesis of the 3-chloroquinoxalin-2-yl group: This involves the chlorination of quinoxaline, which can be done using reagents like thionyl chloride or phosphorus pentachloride.
Coupling of the two fragments: The final step involves the coupling of the oxolan-2-ylmethyl group with the 3-chloroquinoxalin-2-yl group through a cyanoacetate linkage. This can be achieved using a base such as sodium hydride in an aprotic solvent like dimethylformamide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
(oxolan-2-yl)methyl 2-(3-chloroquinoxalin-2-yl)-2-cyanoacetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: The chloro group in the quinoxaline ring can be substituted with nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted quinoxaline derivatives.
Scientific Research Applications
(oxolan-2-yl)methyl 2-(3-chloroquinoxalin-2-yl)-2-cyanoacetate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe for studying biological pathways involving quinoxaline derivatives.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (oxolan-2-yl)methyl 2-(3-chloroquinoxalin-2-yl)-2-cyanoacetate involves its interaction with specific molecular targets. The cyanoacetate group can act as a Michael acceptor, reacting with nucleophiles in biological systems. The quinoxaline moiety can interact with various enzymes and receptors, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
(oxolan-2-yl)methyl 2-(3-chloroquinoxalin-2-yl)-2-cyanoacetate: shares similarities with other quinoxaline derivatives and cyanoacetate compounds.
Quinoxaline derivatives: These compounds are known for their biological activity and are used in various medicinal applications.
Cyanoacetate compounds: These are commonly used in organic synthesis as intermediates.
Uniqueness
The uniqueness of (oxolan-2-yl)methyl 2-(3-chloroquinoxalin-2-yl)-2-cyanoacetate lies in its combination of functional groups, which allows it to participate in a wide range of chemical reactions and interact with multiple biological targets.
Properties
Molecular Formula |
C16H14ClN3O3 |
|---|---|
Molecular Weight |
331.75 g/mol |
IUPAC Name |
oxolan-2-ylmethyl 2-(3-chloroquinoxalin-2-yl)-2-cyanoacetate |
InChI |
InChI=1S/C16H14ClN3O3/c17-15-14(19-12-5-1-2-6-13(12)20-15)11(8-18)16(21)23-9-10-4-3-7-22-10/h1-2,5-6,10-11H,3-4,7,9H2 |
InChI Key |
PZCADNSSDJVFRU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(OC1)COC(=O)C(C#N)C2=NC3=CC=CC=C3N=C2Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


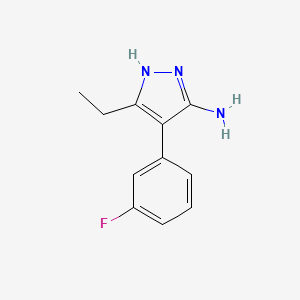
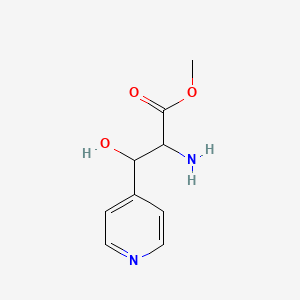
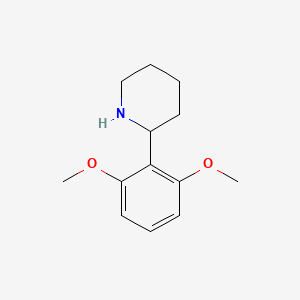
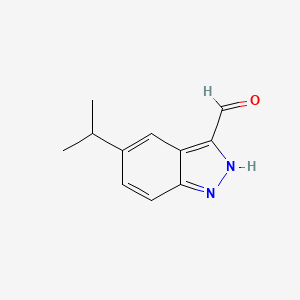
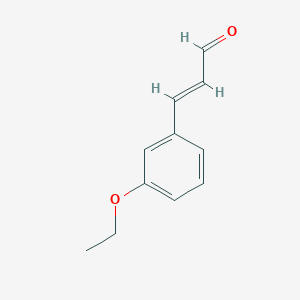
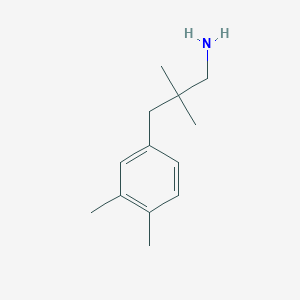
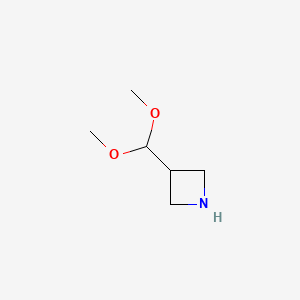
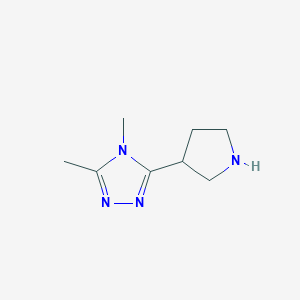
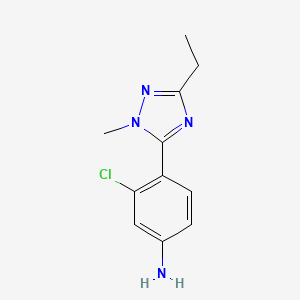
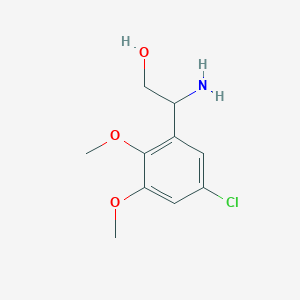
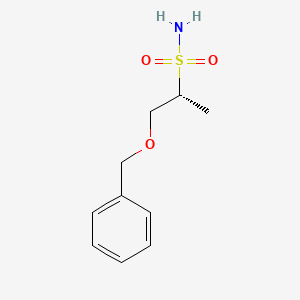
![(1S)-1-[3-(1H-imidazol-1-yl)phenyl]ethan-1-ol](/img/structure/B13529149.png)
![[3-Methanesulfonyl-5-(trifluoromethyl)phenyl]methanamine](/img/structure/B13529162.png)
![{2-Methyl-2-azabicyclo[2.1.1]hexan-1-yl}methanamine](/img/structure/B13529168.png)
